3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique combination of functional groups, including a carbamoyl group, a benzenesulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzenesulfonyl intermediate: The synthesis begins with the sulfonylation of a benzene derivative to introduce the benzenesulfonyl group.
Introduction of the carbamoyl group: The benzenesulfonyl intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
Formation of the azetidine ring: The final step involves the cyclization of the intermediate to form the azetidine ring, followed by esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3-Carbamoyl-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its piperidine and pyrrolidine analogs. The azetidine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
887586-99-4 |
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Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-carbamoylphenyl)sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)22-14(19)17-8-12(9-17)23(20,21)11-6-4-5-10(7-11)13(16)18/h4-7,12H,8-9H2,1-3H3,(H2,16,18) |
InChI Key |
FUQXSGQGEWCXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
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